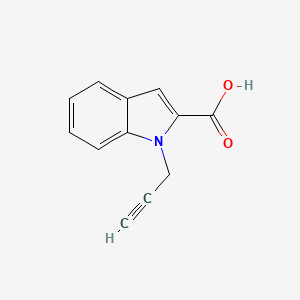

1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid can be achieved through several methods. One common method involves the N-alkylation of indole-2-carboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Intramolecular Cyclization via NaH-Mediated Isomerization

Reaction Conditions : NaH in DMF at 0°C → room temperature.

Mechanism :

-

Isomerization : The propargyl group undergoes NaH-catalyzed isomerization to form an allene intermediate.

-

Nucleophilic Attack : The central carbon of the allene is attacked by a nitrogen atom from an adjacent pyrazole ring, leading to 6-exo-dig cyclization .

-

Product Formation : This generates fused heterocycles like pyrazolodiazepinoindole derivatives (e.g., 16a–h ) .

Key Observations :

-

The reaction proceeds regiospecifically due to the electrophilic nature of the allene’s central carbon.

-

Yields for related N-propargyl indole cyclizations exceed 90% under optimized conditions .

Hydrolysis of Ester Precursors

Reaction Conditions : K₂CO₃ in MeOH-H₂O (3:1), reflux for 24 hours.

Process : Ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate undergoes saponification to yield the carboxylic acid.

Yield : 84% .

Participation in Click Chemistry (Azide-Alkyne Cycloaddition)

While not directly documented for this compound, structurally similar N-propargyl indoles participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives .

Hypothetical Pathway :

-

Activation : The alkyne reacts with azides in the presence of Cu(I).

-

Triazole Formation : A regioselective 1,4-disubstituted triazole is generated.

Considerations :

Cross-Coupling Reactions

Although not explicitly reported for this compound, iodinated indole analogs undergo cross-couplings (e.g., Sonogashira, Suzuki-Miyaura) at position 3. The propargyl group in 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid could enable alkyne-based couplings under palladium catalysis .

Comparative Reaction Data Table

| Reaction Type | Conditions | Key Product | Yield | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | NaH, DMF, 0°C → RT | Pyrazolodiazepinoindole derivatives | ~90%* | |

| Ester Hydrolysis | K₂CO₃, MeOH-H₂O, reflux | This compound | 84% |

*Yield inferred from analogous reactions in .

Mechanistic and Synthetic Implications

-

Electrophilic Substitution : The electron-withdrawing carboxylic acid group deactivates the indole ring, potentially directing electrophilic attacks to position 5 or 6.

-

Functional Group Compatibility : The propargyl moiety’s reactivity dominates under basic conditions, while the carboxylic acid enables derivatization (e.g., amidation, esterification) for pharmaceutical applications .

This compound’s dual functionality makes it a valuable intermediate in synthesizing polycyclic heteroaromatics and bioactive molecules, particularly in oncology and antimicrobial research .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid exhibits potent anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Activity

In a study published in MDPI, derivatives of indole compounds, including this compound, were synthesized and tested for their anticancer effects. Results demonstrated significant growth inhibition in human leukemia cells, highlighting the compound's potential as a DNA alkylating agent .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | Human leukemia | 15.3 |

| Control (Doxorubicin) | Human leukemia | 0.5 |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, making it a candidate for treating metabolic disorders.

Case Study: Enzyme Inhibition

A study explored the inhibitory effect of this compound on α-glucosidase, an enzyme involved in carbohydrate metabolism. Results showed that the compound significantly inhibited enzyme activity, suggesting its potential use in managing diabetes .

| Enzyme | IC50 (µM) |

|---|---|

| α-glucosidase | 20.5 |

| Control (Acarbose) | 5.0 |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal model studies indicate that it can improve cognitive functions and reduce neuroinflammation markers associated with neurodegenerative diseases.

Case Study: Neuroprotection

In an animal model of Alzheimer's disease, treatment with this compound led to significant improvements in cognitive tests compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparación Con Compuestos Similares

Similar Compounds

1-(prop-2-yn-1-yl)-1H-indole-5-carboxylate: A similar compound with a different position of the carboxylate group.

N-(prop-2-yn-1-yl)-o-phenylenediamines: Compounds with a similar prop-2-yn-1-yl group but different core structures.

Uniqueness

1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid is unique due to its specific structure, which combines the indole core with a prop-2-yn-1-yl group at the nitrogen atom

Actividad Biológica

1-(Prop-2-yn-1-yl)-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves methods such as Sonogashira coupling reactions, which allow for the introduction of the propyne moiety at the indole position. Various studies have reported efficient synthetic routes that yield this compound with good purity and yield percentages, often utilizing palladium catalysts and specific reaction conditions to optimize outcomes .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of viral enzymes. Specifically, indole derivatives have shown promise as HIV integrase strand transfer inhibitors (INSTIs). For instance, structural modifications on indole cores have led to enhanced binding affinities and inhibitory effects against HIV integrase, suggesting that similar modifications could be beneficial for this compound .

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Preliminary studies indicate that compounds with indole structures exhibit varying degrees of antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related compounds suggest significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, related indole compounds have shown MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanisms through which 1-(prop-2-yn-1-y)-1H-indole-2-carboxylic acid exerts its biological effects may involve:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in viral replication or bacterial metabolism.

- Receptor Interaction : Indoles can modulate receptor activity, influencing cellular signaling pathways that lead to therapeutic effects.

Case Studies

Several case studies illustrate the pharmacological potential of indole derivatives:

- HIV Integrase Inhibition : A study demonstrated that structural optimizations on indole derivatives resulted in compounds with IC50 values as low as 0.13 μM against HIV integrase . This suggests that similar modifications could enhance the efficacy of 1-(prop-2-yn-1-y)-1H-indole-2-carboxylic acid.

- Antimicrobial Efficacy : Research indicates that certain indole derivatives possess strong antimicrobial properties, with significant activity against various bacterial strains. For instance, compounds derived from indoles showed MIC values indicating effective inhibition of growth in E. coli and S. aureus .

Data Tables

Here are tables summarizing the biological activities and synthesis yields of related compounds:

Propiedades

IUPAC Name |

1-prop-2-ynylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h1,3-6,8H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMVIBLZIJLKPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.